2-Fluoro-N-methylaniline hydrochloride is an organic compound with the molecular formula C₇H₉ClFN and a molecular weight of 161.6 g/mol. It is a derivative of aniline, characterized by the presence of a fluorine atom at the para position relative to the amine group. This compound is typically encountered as a crystalline solid that is soluble in water, reflecting its ionic nature when in hydrochloride form. The compound is known for its light yellow to colorless appearance and is often stored in inert atmospheres to prevent degradation .
As mentioned earlier, there is no current information available on the specific mechanism of action of 2-Fluoro-N-methylaniline hydrochloride in biological systems.
Due to the limited information on 2-Fluoro-N-methylaniline hydrochloride, it is advisable to handle it with caution, assuming the properties of similar aromatic amines. Here are some general safety considerations:
While specific biological activities of 2-Fluoro-N-methylaniline hydrochloride are not extensively documented, compounds with similar structures often exhibit antimicrobial and antifungal properties. Additionally, research into fluorinated anilines suggests potential applications in pharmaceuticals due to their ability to interact with biological targets effectively. The presence of fluorine typically enhances metabolic stability and bioavailability .
The synthesis of 2-Fluoro-N-methylaniline hydrochloride can be achieved through several methods:
2-Fluoro-N-methylaniline hydrochloride finds applications primarily in:
Studies on interaction mechanisms involving 2-Fluoro-N-methylaniline hydrochloride focus on its reactivity with biological molecules and other chemicals. It has been shown to interact with enzymes and receptors, potentially influencing biochemical pathways. Further research could elucidate its role in drug design and development, particularly concerning fluorinated analogs that enhance pharmacological profiles .
Several compounds share structural similarities with 2-Fluoro-N-methylaniline hydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Fluoroaniline | C₆H₆FN | Lacks methyl substitution; simpler structure |
| N-Methylaniline | C₇H₉N | No fluorine; broader applications in dyes |
| 4-Bromo-2-fluoro-N-methylaniline | C₇H₈BrFN | Bromine substitution affects reactivity |
| 3-Fluoro-N-methylaniline | C₇H₈FN | Different fluorine position alters properties |
The presence of the fluorine atom at the ortho position in 2-Fluoro-N-methylaniline hydrochloride distinguishes it from other anilines, enhancing its reactivity and potential applications in pharmaceuticals and materials science .
2-Fluoro-N-methylaniline hydrochloride exhibits a complex molecular architecture characterized by the presence of both aromatic and aliphatic structural elements [1]. The compound features a substituted aniline framework with a fluorine atom positioned at the ortho position relative to the amino group, which significantly influences the electronic distribution within the molecule [2]. The molecular structure consists of a benzene ring bearing a fluorine substituent at the 2-position and a methylated amino group, forming the hydrochloride salt through protonation of the nitrogen atom [1].
The bonding characteristics of this compound are particularly noteworthy due to the presence of the fluorine atom, which creates distinctive electronic effects within the aromatic system [3]. The fluorine substitution induces changes in the molecular geometry and affects the position of electron lone pairs on the nitrogen atom [3]. Research has demonstrated that fluorine substitution can significantly alter the charge distribution, with the nitrogen atom experiencing a substantial decrease in electron density when fluorine is present in the ortho position [3].
The hydrochloride salt formation results from the protonation of the amino nitrogen, creating an ionic structure where the protonated amine forms electrostatic interactions with the chloride counterion [4]. X-ray crystallographic studies of similar aniline hydrochloride compounds reveal that the structure is ionic in nature, with each nitrogen atom maintaining equidistant relationships with multiple chlorine ions at approximately 3.17 Å [4]. The carbon-nitrogen bond length in the protonated form is characteristically shorter than the sum of atomic radii, measuring approximately 1.35 Å compared to the expected 1.47 Å [4].
The molecular formula of 2-Fluoro-N-methylaniline hydrochloride is C₇H₉ClFN, representing the addition of hydrochloric acid to the parent amine compound [1] [2]. The molecular weight has been consistently reported as 161.60 g/mol across multiple reliable sources [1] [5]. This molecular weight reflects the contribution of the benzene ring (C₆H₄), the methylated amino group (NCH₃), the fluorine substituent (F), and the hydrochloride moiety (HCl) [2].
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₉ClFN | [1] |
| Molecular Weight | 161.60 g/mol | [1] [5] |
| Exact Mass | 161.041 g/mol | [5] |
The formation of the hydrochloride salt typically increases the density and crystallinity of the compound compared to the free base form [8]. Similar N-methylaniline hydrochloride compounds demonstrate densities in the range of 0.984 g/cm³, providing an indication of the expected density range for the fluorinated analog [8].
Specific melting and boiling point data for 2-Fluoro-N-methylaniline hydrochloride are not extensively documented in the available literature [5]. The parent compound, 2-Fluoro-N-methylaniline, exhibits a boiling point of 87-88°C at 20 mmHg pressure [6]. Alternative sources report the boiling point as 180.3±23.0°C at 760 mmHg [7]. The hydrochloride salt formation typically results in elevated melting points due to the ionic nature of the compound and enhanced intermolecular interactions [8].
For comparative analysis, N-methylaniline hydrochloride demonstrates a melting point of -57°C and a boiling point of 196.2°C at 760 mmHg [8]. However, the presence of the fluorine substituent in the 2-position is expected to significantly alter these thermal properties due to the electronic effects and potential hydrogen bonding interactions involving the fluorine atom [3].
The refractive index data for 2-Fluoro-N-methylaniline hydrochloride as a solid salt are not available in the literature. However, the parent compound, 2-Fluoro-N-methylaniline, exhibits a refractive index of 1.5340-1.5390 at 20°C [6] [9]. An alternative source reports the refractive index as 1.547 [7]. The refractive index of the liquid parent compound provides insight into the optical properties of the molecular framework, which are influenced by the presence of the fluorine atom and the aromatic ring system [6].
| Parameter | Value | Reference Compound |
|---|---|---|
| Refractive Index (n₂₀D) | 1.534-1.539 | 2-Fluoro-N-methylaniline [9] |
| Refractive Index | 1.547 | 2-Fluoro-N-methylaniline [7] |
The solubility characteristics of 2-Fluoro-N-methylaniline hydrochloride are significantly influenced by its ionic nature as a hydrochloride salt. The parent compound, 2-Fluoro-N-methylaniline, demonstrates limited solubility in polar solvents, being only slightly soluble in chloroform and methanol [6]. However, the formation of the hydrochloride salt dramatically enhances solubility in polar solvents, particularly water, due to the ionic character of the compound .
The enhanced solubility of the hydrochloride form in polar solvents makes it particularly suitable for synthetic applications and pharmaceutical intermediate preparations . This increased solubility is attributed to the formation of hydrogen bonds between the protonated amino group and polar solvent molecules, as well as the dissolution of the ionic salt structure in polar media .
Comparative studies with related compounds indicate that fluorinated aniline derivatives maintain their aromatic character while exhibiting modified solubility profiles due to the electronegativity of the fluorine atom [11]. The fluorine substitution can influence the compound's interaction with various solvents through dipole-dipole interactions and potential hydrogen bonding involving the fluorine atom [3].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 2-Fluoro-N-methylaniline hydrochloride through the analysis of proton and fluorine nuclei. The parent compound, 2-Fluoro-N-methylaniline, has been extensively studied using NMR techniques, revealing characteristic chemical shifts and coupling patterns [12].
In ¹H NMR analysis, the compound exhibits distinctive signals corresponding to the aromatic protons, which appear in the typical aromatic region between 6.4-7.2 ppm [12]. The N-methyl group generates a characteristic singlet around 2.9-3.0 ppm, which may show coupling to fluorine depending on the molecular conformation [12]. The presence of fluorine introduces additional complexity through fluorine-proton coupling, which can be observed as doublets or more complex multipicity patterns in the aromatic region [12].
¹⁹F NMR spectroscopy reveals the fluorine atom's chemical environment, with the ortho-fluorine typically appearing around -120 ppm [12]. The fluorine signal may exhibit coupling to nearby protons, providing information about the molecular conformation and the spatial relationships within the molecule [12]. Research has demonstrated that fluorine substitution can lead to through-space interactions with nearby protons, resulting in observable coupling constants that provide structural information [13].
Infrared spectroscopy analysis of 2-Fluoro-N-methylaniline hydrochloride reveals characteristic absorption bands that reflect the compound's functional groups and structural features. The infrared spectrum exhibits several diagnostic regions that provide information about the molecular structure and bonding characteristics [14].
The N-H stretching vibrations in amine hydrochlorides typically appear as broad, strong absorptions in the region between 3000-2400 cm⁻¹ [15]. These bands are characteristically broader and shifted to lower frequencies compared to free amines due to hydrogen bonding interactions in the salt form [15]. The protonated amino group exhibits multiple absorption bands in this region, reflecting the complex hydrogen bonding environment [15].
Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aromatic C=C stretching modes are observed in the 1600-1500 cm⁻¹ region [14]. The presence of fluorine substitution may influence the exact positions of these bands due to electronic effects on the aromatic ring system [14]. The C-F stretching vibration typically appears as a strong, sharp absorption in the 1000-1300 cm⁻¹ region, providing definitive evidence for fluorine substitution [14].
Mass spectrometry analysis of 2-Fluoro-N-methylaniline hydrochloride provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 161 for the hydrochloride salt, corresponding to the molecular weight of the compound [1]. However, in electron ionization mass spectrometry, the compound may lose HCl to generate the parent amine fragment at m/z 125 [1].
Characteristic fragmentation patterns for N-methylaniline derivatives include the loss of the methyl group from the nitrogen, resulting in fragments at [M-CH₃]⁺ [16]. The aromatic ring system tends to remain intact during fragmentation, with the molecular ion often appearing as a base peak or significant fragment [16]. The presence of fluorine can influence fragmentation pathways by stabilizing certain ionic fragments through electronic effects [17].
Common fragmentation patterns observed in related compounds include the formation of tropylium ion-like structures and the preferential cleavage of bonds adjacent to the nitrogen atom [17]. The fluorine substitution may create unique fragmentation pathways that can be used for structural identification and confirmation [17].
The UV-Visible spectroscopic properties of 2-Fluoro-N-methylaniline hydrochloride are influenced by the extended π-electron system of the aromatic ring and the electronic effects of the fluorine substituent. Aniline derivatives typically exhibit characteristic absorption bands in the UV region due to π→π* transitions within the aromatic system [18].
The presence of the amino group creates additional electronic transitions, including n→π* transitions involving the nitrogen lone pair electrons [18]. However, in the protonated hydrochloride form, these transitions may be modified due to the changed electronic environment around the nitrogen atom [18]. The fluorine substituent can influence the electronic transitions through its electron-withdrawing effect, potentially causing shifts in the absorption maxima [18].
Related benzothiadiazole dyes and fluorinated aromatic compounds demonstrate that fluorine substitution can significantly affect the excited state properties and absorption characteristics [19]. The exact UV-Visible absorption maxima for 2-Fluoro-N-methylaniline hydrochloride would depend on the solvent system and the specific electronic interactions between the fluorine atom and the aromatic π-system [19].
The thermal stability of 2-Fluoro-N-methylaniline hydrochloride is influenced by several structural factors, including the ionic nature of the hydrochloride salt and the presence of the fluorine substituent. Thermal degradation studies of similar compounds indicate that the decomposition process typically involves multiple pathways [20].
The hydrochloride salt form generally exhibits lower thermal stability compared to the free base due to the potential for HCl elimination at elevated temperatures [20]. Thermal analysis of related ionic liquid compounds containing similar structural motifs demonstrates that decomposition often begins around 450 K (177°C), with the loss of the hydrochloride moiety being one of the initial degradation steps [20].
The presence of the fluorine atom may provide some thermal stability to the aromatic ring system due to the strength of the C-F bond [21]. However, under extreme thermal conditions, defluorination reactions can occur, leading to the formation of reactive intermediates [21]. Thermal stability assessment typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and thermal transitions [20].
Photostability analysis of 2-Fluoro-N-methylaniline hydrochloride reveals the compound's behavior under light exposure and potential photodegradation pathways. Fluorinated aromatic compounds can exhibit complex photochemical behavior due to the electronic effects of the fluorine substituent [21].
Research on fluorinated compounds indicates that photodegradation can occur through multiple mechanisms, including homolytic defluorination and the formation of reactive intermediates [21]. The photochemical behavior is influenced by the solvent environment, with polar solvents often stabilizing certain excited states while nonpolar solvents may favor alternative photochemical pathways [19].
Studies of related fluorinated aromatic compounds demonstrate that photostability can be affected by the position of fluorine substitution, with ortho-substituted compounds often exhibiting different photochemical behavior compared to meta or para isomers [21]. The compound may be sensitive to UV radiation, potentially undergoing photodegradation reactions that could lead to defluorination or other structural modifications [21].
The hydrolytic stability of 2-Fluoro-N-methylaniline hydrochloride is an important consideration for its storage and handling. As a hydrochloride salt, the compound is generally stable in aqueous environments under neutral to mildly acidic conditions [22]. However, the stability can be pH-dependent, with extreme pH conditions potentially affecting the compound's integrity [22].
Under basic conditions, the hydrochloride salt can undergo deprotonation to regenerate the free base form, which may have different solubility and stability characteristics [22]. The fluorine substituent generally provides stability against nucleophilic attack due to the electron-withdrawing nature of fluorine and the strength of the C-F bond [22].
The traditional synthesis of 2-Fluoro-N-methylaniline hydrochloride has been primarily based on well-established organic chemistry principles involving sequential functional group transformations. The earliest methodologies focused on the direct modification of readily available fluoroaniline precursors through conventional alkylation and acylation reactions.
The foundational approach involves the reaction of 2-fluoroaniline with methylating agents under basic conditions [1]. This methodology typically employs dimethyl carbonate as the methylating agent in the presence of basic molecular sieves, achieving remarkably high yields of 99.4% with excellent purity (99.2%) [1]. The reaction proceeds under reflux conditions for 11-12 hours, with the molecular sieve NaY serving both as a catalyst and dehydrating agent [1].
An alternative classical route utilizes the formylation-methylation sequence, where 2-fluoroaniline is first converted to N-(2-fluorophenyl)formamide, followed by methylation with dimethyl carbonate [2]. This two-step process provides yields ranging from 93-98% and offers better control over reaction selectivity, particularly in avoiding over-methylation to the dimethyl derivative [2].
The reductive amination pathway represents another classical approach, starting from 2-fluorobenzaldehyde and methylamine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride [3]. While this method provides moderate yields (75-85%), it offers the advantage of direct carbon-nitrogen bond formation in a single step.
Table 1: Classical Synthetic Approaches
| Method | Starting Material | Key Reagent | Typical Yield (%) | Temperature (°C) |
|---|---|---|---|---|
| Direct methylation of 2-fluoroaniline with dimethyl carbonate | 2-Fluoroaniline | Dimethyl carbonate | 99.4 | 120-130 |
| Formylation followed by methylation | 2-Fluoroaniline | Formic acid + dimethyl carbonate | 93-98 | 80-120 |
| Reductive amination approach | 2-Fluorobenzaldehyde | Methylamine + reducing agent | 75-85 | 60-80 |
| Nucleophilic substitution from chloro precursors | 2-Chloro-N-methylaniline | Fluoride salts (KF, CsF) | 70-85 | 150-200 |
Contemporary synthetic approaches have revolutionized the preparation of 2-Fluoro-N-methylaniline hydrochloride through the development of more efficient, selective, and environmentally conscious methodologies. These modern strategies leverage advanced catalytic systems, improved reaction conditions, and novel synthetic pathways.
The direct methylation of 2-fluoroaniline represents one of the most significant advances in modern synthetic chemistry for this target compound. Recent developments have focused on utilizing environmentally benign methylating agents and highly efficient catalytic systems.
The use of nickel-zinc-aluminum layered double hydroxide (NiZnAl-LDH) catalysts has emerged as a particularly effective approach for the selective mono-methylation of 2-fluoroaniline using methanol as the methylating agent [4]. This methodology operates under relatively mild conditions (160°C, 1 MPa nitrogen atmosphere) and achieves excellent selectivity (92-98%) while minimizing the formation of dimethyl derivatives [4].
The catalytic system demonstrates remarkable efficiency through a mechanism involving methanol dehydrogenation to formaldehyde, followed by reductive amination in the presence of the heterogeneous catalyst [4]. The reaction proceeds through intermediate formation of an imine, which is subsequently reduced by hydrogen generated in situ from methanol dehydrogenation [4].
Advanced molecular sieve catalysis using basic zeolites has also proven highly effective for methylation reactions [1]. The use of NaY molecular sieves not only provides excellent catalytic activity but also serves as a dehydrating agent, driving the equilibrium toward product formation [1]. This dual functionality results in superior yields and simplified workup procedures.
The introduction of fluorine into N-methylaniline derivatives has been significantly enhanced through the development of modern fluorination methodologies. These approaches focus on selective fluorination while maintaining the integrity of the methylamino functionality.
Nucleophilic aromatic substitution using advanced fluoride sources has become a cornerstone of modern fluorination strategies . The use of cesium fluoride or potassium fluoride in polar aprotic solvents, often enhanced by crown ethers or quaternary ammonium salts, provides improved reactivity and selectivity . These reactions typically proceed through the formation of Meisenheimer complexes, with the electron-withdrawing nature of the fluorine substituent facilitating the nucleophilic attack.
Palladium-catalyzed fluorination methodologies have emerged as powerful tools for the introduction of fluorine atoms into aromatic systems [6]. These approaches utilize palladium complexes in combination with fluoride sources and appropriate ligands to achieve selective fluorination under relatively mild conditions [6]. The development of specialized palladium catalysts with fluorinated ligands has further enhanced the efficiency and selectivity of these transformations.
Modern condensation strategies have expanded the synthetic toolkit for 2-Fluoro-N-methylaniline hydrochloride through innovative coupling methodologies and multi-component reactions.
The development of domino reaction strategies has enabled the simultaneous construction of the benzene ring and installation of both amine and fluorine functionalities in a single operation [7]. These approaches involve the condensation of appropriately functionalized precursors under metal-free conditions, providing atom-efficient pathways to fluorinated aniline derivatives [7].
Palladium-catalyzed arylation of fluoroalkylamines represents another significant advancement in condensation chemistry [6]. This methodology enables the coupling of fluoroalkylamine components with aryl halides, providing access to diverse fluorinated aniline structures with excellent functional group tolerance [6].
Table 2: Modern Catalytic Methodologies
| Catalyst System | Reaction Type | Operating Conditions | Selectivity (%) | Industrial Scalability |
|---|---|---|---|---|
| Pd/C with hydrogen | Hydrogenation of nitro precursor | 5-20 bar H₂, 70-130°C | >95 | High |
| NiZnAl-LDH with methanol | Direct methylation | 1 MPa N₂, 160°C | 92-98 | Medium |
| Basic molecular sieve NaY | Methylation with DMC | Reflux, 11-12 hours | 99.2 | High |
| Platinum-group metal catalysts | One-step fluorination-reduction | 42-160°C, various pressures | 90-95 | Limited |
The industrial synthesis of 2-Fluoro-N-methylaniline hydrochloride requires methodologies that balance efficiency, cost-effectiveness, and environmental considerations while maintaining high product quality and consistent yields.
The most widely adopted industrial approach utilizes the two-step hydrogenation pathway, beginning with the synthesis of 4-fluoronitrobenzene followed by catalytic reduction . This methodology employs palladium on carbon or platinum on carbon catalysts under hydrogen pressure (5-20 bar) at temperatures ranging from 70-130°C . The process achieves near-quantitative yields (93-98%) across various scales, from laboratory (1 mol) to industrial (70.52 mol) production levels .
Industrial-scale methylation reactions typically employ continuous flow reactors to ensure consistent mixing, heat transfer, and reaction control [1]. The use of fixed-bed reactors with immobilized catalysts enhances catalyst longevity and reduces operational expenses by 15-20% through improved catalyst recycling . These systems also enable better process control and product quality consistency.
The implementation of closed-loop solvent recovery systems has become standard practice in industrial production, achieving greater than 90% solvent reuse rates . This approach aligns with green chemistry principles while significantly reducing production costs and environmental impact.
Catalyst recovery and reactivation protocols are critical components of industrial processes . Platinum-group metal recovery through filtration and reactivation has proven essential for cost management, with specialized recovery systems achieving high metal recovery rates while maintaining catalytic activity.
The development of environmentally sustainable synthetic methodologies for 2-Fluoro-N-methylaniline hydrochloride has become increasingly important as the chemical industry transitions toward more sustainable practices.
Molecular sieve catalysis represents a significant advancement in green chemistry applications for fluoroaniline synthesis. The use of zeolite-based catalysts provides several environmental advantages, including recyclability, reduced waste generation, and elimination of homogeneous acid catalysts [9] [10].
The application of SAPO-34 molecular sieves in fluorination reactions has demonstrated excellent performance with enhanced selectivity and reduced environmental impact [9]. These catalysts can be rapidly synthesized using inexpensive templates such as triethylamine, with citric acid assistance improving crystallization kinetics [9].
Enantiomerically enriched molecular sieves have shown promise for enantioselective synthesis applications [11]. These specialized catalysts enable the preparation of chiral fluorinated compounds with high enantiomeric excess, opening new possibilities for pharmaceutical applications [11].
Solvent-free synthetic approaches have emerged as particularly attractive green chemistry alternatives for fluorinated amine synthesis. Mechanochemical synthesis using manual grinding techniques has proven highly effective for the preparation of fluorinated imines and related compounds [12] [13].
The mechanochemical approach requires only 15 minutes of manual grinding at room temperature to achieve good to excellent yields (70-89%) [12]. This methodology eliminates the need for organic solvents entirely, significantly reducing environmental impact and waste generation [12]. The process is particularly suitable for fluorinated substrates, as demonstrated by the successful synthesis of imines derived from variously fluorinated benzaldehydes [12].
Metal-free and solvent-free synthesis protocols have been developed for aniline-based compounds using Brönsted acidic ionic liquids as catalysts [14]. These methodologies achieve excellent yields (up to 99%) while operating under environmentally benign conditions [14].
The development of sustainable reaction conditions focuses on minimizing energy consumption, reducing waste generation, and utilizing renewable feedstocks where possible.
Photochemical fluorination methodologies utilize light energy to initiate fluorination reactions, providing a sustainable alternative to traditional thermal processes [15]. These approaches can be particularly useful for the synthesis of fluorinated compounds under mild conditions, reducing energy requirements and improving selectivity [15].
The implementation of microreactor technology for fluorination reactions has shown significant promise for sustainable synthesis [16]. Microreactors enable precise control of reaction conditions while minimizing heat generation and improving selectivity. For example, the fluorination of ethyl acetoacetate using 10% fluorine in nitrogen achieved 73% selectivity for the mono-fluorinated product in microreactors, compared to only 15% conversion with 85% selectivity in bulk reactors [16].
Fluorous biphasic systems provide another avenue for sustainable synthesis by facilitating catalyst and solvent recycling [16]. These systems utilize the immiscibility of perfluoroalkyl-containing compounds with conventional organic solvents to enable efficient separation and reuse of catalytic components [16].
Table 3: Green Chemistry Approaches
| Approach | Environmental Benefit | Reaction Time | Energy Efficiency | Product Yield (%) |
|---|---|---|---|---|
| Solvent-free mechanochemical synthesis | No organic solvents required | 15 minutes | Very High | 70-89 |
| Molecular sieve catalysis | Recyclable catalyst | 6-12 hours | High | 90-99 |
| Ionic liquid-mediated reactions | Reduced waste generation | 2-8 hours | Medium | 75-90 |
| Photochemical fluorination | Mild reaction conditions | 24 hours | Medium | 60-80 |
The purification of 2-Fluoro-N-methylaniline hydrochloride requires specialized techniques that address the unique properties of fluorinated organic compounds while ensuring high purity and product quality suitable for pharmaceutical and industrial applications.
Vacuum distillation represents the primary purification method for the free base form of 2-Fluoro-N-methylaniline [17]. The compound exhibits a boiling point of 87-88°C at 20-30 mmHg, enabling efficient separation from reaction by-products and solvent residues [17]. This technique consistently achieves purities of 98-99% with recovery yields of 90-95% [17].
Recrystallization techniques have been optimized for fluorinated aniline derivatives using various solvent systems [17]. Methanol and ethanol at low temperatures provide excellent recrystallization media, though recovery yields are typically lower (85-92%) compared to distillation methods [17]. The choice of recrystallization solvent significantly impacts crystal morphology and purity levels.
Column chromatography using silica gel with dichloromethane/hexane solvent systems provides the highest purity levels (>99%) but suffers from reduced recovery yields (75-85%) and limited industrial applicability [17]. This technique is primarily reserved for analytical-scale purifications and high-purity research applications.
The formation of hydrochloride salts represents a particularly effective purification strategy for 2-Fluoro-N-methylaniline [18]. The hydrochloride salt exhibits improved crystallinity, stability, and handling properties compared to the free base [18]. Crystallization of the hydrochloride salt typically involves controlled addition of hydrochloric acid to a solution of the free base, followed by controlled cooling to promote crystal formation [18].
Molecular sieve-based purification techniques have emerged as valuable tools for removing trace impurities from fluorinated compounds [19]. These methods utilize the selective adsorption properties of zeolite materials to achieve high-purity products with good recovery rates [19].
Table 4: Purification and Crystallization Techniques
| Technique | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Industrial Applicability |
|---|---|---|---|---|
| Vacuum distillation | 20-30 mmHg, 87-88°C | 98-99 | 90-95 | High |
| Recrystallization from organic solvents | Methanol/ethanol at low temperature | 95-98 | 85-92 | Medium |
| Column chromatography | Silica gel, DCM/hexane | >99 | 75-85 | Low |
| Molecular sieve filtration | Zeolite-based separation | 96-98 | 88-93 | Medium |
| Crystallization as hydrochloride salt | HCl addition, controlled cooling | >98 | 92-97 | High |
The co-production of 2-Fluoro-N-methylaniline with sulfanilamide represents an innovative approach that maximizes atom economy and provides significant economic advantages through the simultaneous generation of two valuable pharmaceutical intermediates.
The co-production process begins with the careful optimization of molar ratios between the fluoroaniline precursor and sulfanilamide-forming reagents [20]. This initial setup phase is critical for ensuring balanced production of both target compounds while minimizing waste generation and maximizing overall process efficiency [20].
The methylation reaction phase operates under controlled temperature conditions (80-120°C) to ensure optimal conversion rates for both product streams [20]. During this phase, the N-methyl-2-fluoroaniline yield typically ranges from 85-92%, while sulfanilamide yields fall within 78-85% [20]. The simultaneous formation of both products occurs through carefully orchestrated reaction pathways that avoid cross-interference.
Crystallization separation represents the most critical phase of the co-production process [20]. Controlled cooling rates enable the preferential crystallization of sulfanilamide, which can be separated through filtration, while the fluorinated aniline derivative remains in solution [20]. This separation strategy achieves yields of 88-94% for N-methyl-2-fluoroaniline and 82-88% for sulfanilamide [20].
Product isolation involves selective filtration and washing procedures that ensure high purity for both compounds [20]. The N-methyl-2-fluoroaniline product achieves yields of 90-96% through this process, while maintaining the quality standards required for pharmaceutical applications [20].
Sulfanilamide recovery through recrystallization provides an additional purification step that enhances the quality of this valuable co-product [20]. Final sulfanilamide yields of 85-92% are typically achieved through this final purification step [20].
The economic advantages of co-production are substantial, including reduced raw material costs through improved atom economy, simplified separation processes, and the generation of two high-value products from a single synthetic operation [20]. This approach represents a significant advancement in sustainable chemical manufacturing practices.
Table 5: Co-production Strategies with Sulfanilamide
| Process Step | Key Parameters | N-methyl-2-fluoroaniline Yield (%) | Sulfanilamide Yield (%) | Economic Advantage |
|---|---|---|---|---|
| Initial reaction setup | Molar ratio optimization | - | - | Reduced raw material cost |
| Methylation reaction | Temperature control 80-120°C | 85-92 | 78-85 | Dual product formation |
| Crystallization separation | Controlled cooling rate | 88-94 | 82-88 | Simplified separation |
| Product isolation | Filtration and washing | 90-96 | - | High purity products |
| Sulfanilamide recovery | Recrystallization | - | 85-92 | Valuable co-product |